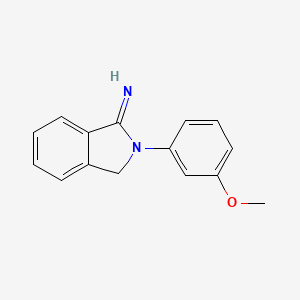

2-(3-methoxyphenyl)-3H-isoindol-1-imine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-13-7-4-6-12(9-13)17-10-11-5-2-3-8-14(11)15(17)16/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTBDTFQFDPCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of Isoindol 1 Imine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an essential tool for the unambiguous determination of molecular structures. A complete NMR analysis of 2-(3-methoxyphenyl)-3H-isoindol-1-imine would involve a suite of one- and two-dimensional experiments.

¹H NMR spectroscopy would provide crucial information about the electronic environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the isoindole core and the 3-methoxyphenyl (B12655295) substituent. Key features would include the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) which reveal connectivity between neighboring protons. Without experimental data, a table of expected proton chemical shifts cannot be accurately generated.

To definitively assign all proton and carbon signals and to elucidate the complete three-dimensional structure, a series of 2D NMR experiments would be required:

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the same spin system, helping to trace the connectivity of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the 3-methoxyphenyl ring to the isoindol-1-imine core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the spatial arrangement and conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N imine stretch, C-O ether stretch of the methoxy (B1213986) group, and various C-H and C=C stretches associated with the aromatic rings. The precise wavenumbers of these vibrations would provide evidence for the presence of these functional groups. A table of characteristic IR absorptions cannot be compiled without access to the experimental spectrum.

Raman spectroscopy would complement the IR data, providing information on the molecular vibrations. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The analysis of Raman shifts would further confirm the structural features of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₁₅H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. A close match, within a few parts per million (ppm), would confirm the molecular formula. nih.gov

Table 1: Theoretical HRMS Data for this compound

| Parameter | Theoretical Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of the target compound) and analyzing the resulting fragment ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure.

For this compound, fragmentation would likely occur at the bonds connecting the phenyl and methoxyphenyl rings to the isoindole core, as well as within the isoindole structure itself. The fragmentation pathways of indole (B1671886) derivatives often involve characteristic losses of small molecules. scirp.org By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, providing strong evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure and the nature of its chromophores (the parts of the molecule that absorb light). nih.govresearchgate.net The absorption maxima (λ_max) and molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* transitions within the aromatic rings and the conjugated imine system. acgpubs.orgsemanticscholar.orgmdpi.com The presence of the methoxy group (an auxochrome) on the phenyl ring would likely cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted analog. The solvent used can also influence the spectrum.

Table 2: Predicted UV-Vis Absorption Characteristics for Isoindole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Notes |

|---|---|---|

| π-π* (Aromatic) | 200-300 | High intensity absorptions related to the benzene (B151609) rings. |

| π-π* (Conjugated System) | >300 | Absorption related to the extended conjugation of the isoindole-imine system. |

Note: This table is predictive and based on general characteristics of similar compounds. researchgate.netresearchdata.edu.auresearchgate.net

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. tandfonline.com By diffracting X-rays off a single crystal, one can determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its structure. It would reveal the planarity of the isoindole system and the dihedral angles between the aromatic rings. This technique is considered the "gold standard" for structural elucidation. researchgate.netmdpi.com

Synergistic Application of Spectroscopic Techniques for Complex Structure Elucidation

In practice, the elucidation of a novel compound's structure relies on the combined, synergistic use of multiple spectroscopic techniques. scirp.org Information from each method complements the others to build a complete and confident structural assignment.

Theoretical and Computational Chemistry Approaches to 2 3 Methoxyphenyl 3h Isoindol 1 Imine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and electronic distributions. youtube.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of computational cost and accuracy, making it suitable for systems of the size of 2-(3-methoxyphenyl)-3H-isoindol-1-imine. DFT calculations are used to determine the optimized ground-state geometry, electronic properties, and vibrational frequencies. semanticscholar.orgnih.gov

For the this compound system, a typical DFT study would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). mdpi.comresearchgate.net Such calculations predict key structural parameters. The optimized geometry reveals the planarity of the isoindol-1-imine core and the dihedral angle of the 3-methoxyphenyl (B12655295) group relative to this core. This angle is crucial as it influences the extent of π-conjugation between the two ring systems.

DFT calculations also provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map identifies regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting sites of chemical reactivity. researchgate.net For instance, the imine nitrogen is typically an electron-rich site, while the carbon atom of the imine group is electrophilic.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

| C=N Bond Length (Imine) | ~1.29 Å | The length of the exocyclic carbon-nitrogen double bond. |

| C-N Bond Length (Intracyclic) | ~1.39 Å | The length of the endocyclic carbon-nitrogen single bond in the isoindole ring. |

| Dihedral Angle (Isoindole-Phenyl) | ~45-55° | The twist angle between the plane of the isoindole core and the 3-methoxyphenyl ring. |

| N-C Phenyl Bond Length | ~1.42 Å | The bond connecting the isoindole nitrogen to the methoxyphenyl ring. |

Note: The values presented are typical estimates based on DFT studies of structurally related N-aryl imine compounds. semanticscholar.orgmdpi.com

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. oxfordreference.com These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT for certain properties, although at a significantly greater computational expense. oxfordreference.comnih.gov

For a molecule like this compound, high-accuracy ab initio calculations could be employed to benchmark the results obtained from DFT. dierk-raabe.com They are particularly useful for calculating precise electronic energies, ionization potentials, and electron affinities. While a full geometry optimization might be computationally prohibitive with high-level ab initio methods, single-point energy calculations on a DFT-optimized geometry can provide a more accurate electronic energy. nih.gov These calculations are crucial for constructing accurate potential energy surfaces for chemical reactions or for studying excited states. nih.gov The development of powerful computers has made it possible to calculate the properties of molecules with high accuracy, allowing these methods to be used for determining bond lengths and angles by finding the conformation with the lowest total energy. oxfordreference.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and spatial distributions of these orbitals provide critical information about a molecule's reactivity and its role in chemical reactions. researchgate.net

For this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, often the isoindole ring system and the methoxy-substituted phenyl ring, indicating its electron-donating capability. nih.gov The LUMO, conversely, is generally located over the electron-deficient regions, such as the imine C=N bond and the fused benzene (B151609) ring of the isoindole core, highlighting its electron-accepting character. nih.govresearchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis is fundamental for predicting the molecule's behavior in pericyclic reactions, such as cycloadditions, where the interaction between the HOMO of one reactant and the LUMO of another governs the reaction pathway. imperial.ac.uk

Table 2: Typical FMO Properties for N-Aryl Isoindoline (B1297411) Systems

| Property | Predicted Value (eV) | Significance |

| EHOMO | -5.5 to -6.5 | Relates to the ionization potential; indicates electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Relates to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | A smaller gap implies higher reactivity and lower kinetic stability. |

Note: These values are representative estimates for this class of compounds based on published DFT calculations on similar molecular systems. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to explore the conformational landscape and the influence of the surrounding environment on the molecule's behavior over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the isoindole nitrogen to the 3-methoxyphenyl ring.

Molecular mechanics (MM) methods, which use classical force fields to calculate molecular energies, are often employed for an initial, rapid exploration of the conformational space. A systematic search can be performed by rotating the key dihedral angle in discrete steps and calculating the potential energy at each step. nih.gov This process generates a potential energy profile that reveals the lowest-energy (most stable) conformations and the rotational energy barriers. The results of such an analysis would likely show that conformations with significant steric clash between the rings are high in energy, while those that allow for some degree of electronic conjugation without steric hindrance are preferred.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Computational models can account for these effects using either explicit solvent molecules or, more commonly, an implicit solvation model.

Computational Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) has become a cornerstone for the accurate prediction of spectroscopic data for organic molecules. nih.gov These calculations allow for the theoretical determination of NMR, IR, Raman, and UV-Vis spectra, which are crucial for the structural elucidation and characterization of novel compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals such as B3LYP or PBE1PBE and appropriate basis sets (e.g., cc-pVTZ), can provide reliable predictions of both ¹H and ¹³C chemical shifts. nih.gov These calculations yield theoretical isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). For this compound, the predicted chemical shifts help in assigning specific signals to each unique proton and carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311G(d,p)) in CDCl₃, referenced to TMS.

| Atom Type | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ||

| Aromatic (isoindole ring) | 7.5 - 7.9 | Protons on the benzo part of the isoindole core |

| Aromatic (methoxyphenyl ring) | 6.8 - 7.4 | Protons on the 3-methoxyphenyl substituent |

| CH (isoindole ring) | 5.1 - 5.3 | Proton at the 3-position of the isoindole ring |

| OCH₃ (methoxy group) | 3.8 - 3.9 | Methyl protons of the methoxy (B1213986) group |

| ¹³C NMR | ||

| C=N (imine) | 165 - 170 | Imine carbon of the isoindole ring |

| Aromatic C-O | 159 - 161 | Aromatic carbon attached to the methoxy group |

| Aromatic C (quaternary) | 130 - 150 | Quaternary carbons in both aromatic rings |

| Aromatic C-H | 110 - 130 | Protonated aromatic carbons |

| CH (isoindole ring) | 60 - 65 | Carbon at the 3-position of the isoindole ring |

| OCH₃ (methoxy group) | 55 - 56 | Methyl carbon of the methoxy group |

Vibrational spectroscopy is fundamental for identifying functional groups within a molecule. Computational methods, particularly DFT, can calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration. mdpi.comnih.gov These theoretical frequencies, which correspond to peaks in the Infrared (IR) and Raman spectra, are often systematically overestimated and are therefore scaled by an appropriate factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations.

Table 2: Predicted Principal Vibrational Frequencies for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Predicted Frequency (cm⁻¹, Scaled) | Vibrational Mode Assignment (PED) | Description |

| 3050 - 3100 | ν(C-H) | Aromatic C-H stretching |

| 2950 - 3000 | ν(C-H) | Aliphatic C-H stretching (CH and OCH₃) |

| 1640 - 1660 | ν(C=N) | Imine C=N stretching |

| 1580 - 1610 | ν(C=C) | Aromatic C=C stretching |

| 1240 - 1260 | νas(C-O-C) | Asymmetric C-O-C stretching of methoxy group |

| 1150 - 1170 | ν(C-N) | C-N stretching |

| 1030 - 1050 | νs(C-O-C) | Symmetric C-O-C stretching of methoxy group |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. benasque.org This approach predicts the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. rsc.org The calculations also yield the oscillator strength (f) for each transition, which is related to the intensity of the absorption band. researchgate.net Analysis of the molecular orbitals involved in the primary transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π → π* or n → π* transitions).

Table 3: Predicted Electronic Transitions for this compound Calculated using TD-DFT (B3LYP/6-311G(d,p)) in ethanol (B145695).

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

| 345 | 0.25 | HOMO → LUMO | π → π |

| 298 | 0.48 | HOMO-1 → LUMO | π → π |

| 265 | 0.15 | HOMO → LUMO+1 | π → π |

| 240 | 0.08 | n → π | n → π* |

In-Silico Design and Virtual Screening of Novel Isoindolimine Derivatives

In-silico design and virtual screening are powerful computational strategies used in drug discovery to identify promising new molecules from large chemical libraries. nih.govresearchgate.net This process allows for the rapid and cost-effective evaluation of thousands or even millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing.

The process typically begins with a lead compound, such as this compound. A virtual library is then generated by systematically modifying its structure, for example, by introducing different substituents on the aromatic rings. This screening can be performed using two main approaches:

Ligand-Based Virtual Screening: This method is used when the structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore models are developed based on the key chemical features of known active compounds, and these models are used to search libraries for new molecules that match the required features. mdpi.com

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein or enzyme is known, molecular docking can be employed. nih.gov This technique predicts the preferred orientation and binding affinity of each molecule in the virtual library within the active site of the target. Compounds are ranked based on their predicted binding scores, and the top-ranking candidates are selected for further investigation.

Table 4: General Workflow for Virtual Screening of Isoindolimine Derivatives

| Step | Description | Computational Tools/Methods | Objective |

| 1. Target Identification | Define the biological target (e.g., an enzyme, a receptor). | Bioinformatics databases, literature review. | Select a relevant protein for the desired therapeutic effect. |

| 2. Library Design | Generate a virtual library of isoindolimine derivatives. | Combinatorial library enumeration software. | Create a diverse set of candidate molecules. |

| 3. Screening | Filter the library against the target. | Molecular docking software (e.g., AutoDock, GOLD), pharmacophore modeling. | Predict binding affinity and identify potential hits. |

| 4. Hit Selection & Prioritization | Rank compounds based on docking scores, binding interactions, and other criteria. | Scoring functions, visual inspection of binding poses. | Select the most promising candidates for synthesis. |

| 5. ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | QSAR models, specialized prediction software. | Assess the drug-likeness of the selected hits. |

Computational Elucidation of Reaction Mechanisms in Isoindolimine Synthesis and Reactivity

Computational chemistry offers profound insights into the mechanisms of chemical reactions, enabling the study of transient species like transition states that are difficult or impossible to observe experimentally. researchgate.netnih.gov By mapping the potential energy surface for a proposed reaction pathway, researchers can determine activation energies, reaction enthalpies, and identify the rate-determining step.

For the synthesis of this compound, a plausible route could involve the condensation of 2-formylbenzonitrile with 3-methoxyaniline, followed by an intramolecular cyclization. DFT calculations can be used to model each step of this proposed mechanism. Key aspects that can be investigated include:

Transition State Searching: Locating the transition state structure for each elementary step and calculating its energy to determine the activation barrier (Ea).

Catalyst Effects: Modeling the reaction in the presence of a potential acid or base catalyst to understand how it lowers the activation energy and influences the reaction rate.

Solvent Effects: Using implicit or explicit solvent models to simulate the reaction in different media and assess the solvent's impact on the reaction profile.

Table 5: Computational Analysis of a Hypothetical Synthesis Step for Isoindolimine (Example: Intramolecular Cyclization Step)

| Computational Target | Methodology | Information Gained |

| Intermediate Geometry | Geometry Optimization (DFT) | Provides the 3D structure and energy of the pre-cyclization intermediate. |

| Transition State (TS) Geometry | TS Search Algorithms (e.g., QST2/3, Berny) | Determines the structure of the highest energy point along the reaction coordinate. |

| Activation Energy (Ea) | Energy difference between TS and reactant. | Quantifies the kinetic barrier for the cyclization step. |

| Reaction Energy (ΔEr) | Energy difference between product and reactant. | Indicates whether the step is exothermic or endothermic. |

| Vibrational Frequencies | Frequency Calculation at stationary points. | Confirms intermediates (all positive frequencies) and transition states (one imaginary frequency). |

By performing such calculations for every step in a proposed synthesis, a complete energy profile can be constructed, providing a detailed molecular-level understanding of the reaction mechanism. researchgate.netorganic-chemistry.org

Mechanistic Investigations of Chemical Reactions Involving Isoindol 1 Imine Systems

Reaction Pathway Elucidation for Isoindol-1-imine Formation

A plausible and widely accepted pathway involves the initial formation of an imine from the reaction between the aldehyde group of 2-cyanobenzaldehyde (B126161) and the primary amine, 3-methoxyaniline. This is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the nitrile carbon, leading to cyclization and the formation of the final isoindol-1-imine product. Alternative pathways, such as an initial attack of the amine on the nitrile group, are generally considered less favorable. The reaction is often facilitated in solvents like ethanol (B145695) and may be carried out under reflux conditions to drive the reaction to completion. umich.edu

The formation of 2-(3-methoxyphenyl)-3H-isoindol-1-imine from 2-cyanobenzaldehyde and 3-methoxyaniline proceeds through several distinct elementary steps, characterized by key reactive intermediates. masterorganicchemistry.comresearchgate.net

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of 3-methoxyaniline on the electrophilic carbonyl carbon of 2-cyanobenzaldehyde. This is a reversible step.

Formation of Hemiaminal (Carbinolamine) Intermediate: The initial attack leads to a zwitterionic species that rapidly undergoes proton transfer to form a neutral hemiaminal intermediate. This intermediate is typically unstable and exists in equilibrium with the starting materials. masterorganicchemistry.com

Dehydration: Under acidic or thermal conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a C=N double bond yields an N-aryl imine intermediate.

Intramolecular Cyclization: The final and irreversible step is the intramolecular nucleophilic addition of the imine nitrogen to the carbon atom of the cyano group. This cyclization step forms the five-membered isoindole ring.

Tautomerization: A final proton transfer results in the thermodynamically stable this compound.

The key intermediates in this pathway are the hemiaminal and the acyclic N-aryl imine. While the hemiaminal is often too transient to be isolated, the acyclic imine could potentially be observed under specific reaction conditions.

| Step | Description | Intermediate Formed |

| 1 | Nucleophilic attack of 3-methoxyaniline on 2-cyanobenzaldehyde | Zwitterionic Adduct |

| 2 | Proton Transfer | Hemiaminal (Carbinolamine) |

| 3 | Elimination of Water | Acyclic N-aryl Imine |

| 4 | Intramolecular Nucleophilic Attack | Cyclic Imine Intermediate |

| 5 | Proton Transfer/Tautomerization | This compound |

Computational methods, such as Density Functional Theory (DFT), are powerful tools for characterizing the geometry and energy of these transition states. nih.gov For the formation of imines, the dehydration of the hemiaminal intermediate often has the highest activation energy, particularly in the absence of an effective catalyst. masterorganicchemistry.com The transition state for this step involves the elongation of the C-O bond and the concurrent formation of the C=N π-bond.

The final intramolecular cyclization step is typically characterized by a cyclic transition state where the imine nitrogen approaches the nitrile carbon. The activation energy for this step is influenced by the geometric constraints of forming the five-membered ring and the electrophilicity of the nitrile carbon.

| Reaction Step | Key Features of Transition State | Typical Activation Energy Range (Theoretical) |

| Hemiaminal Formation | Partial bond formation between amine N and carbonyl C. | Low to Moderate |

| Dehydration | Elongation of C-O bond, shortening of C-N bond, proton transfer to OH group. | High (often rate-determining) |

| Intramolecular Cyclization | Approach of imine N to nitrile C, leading to ring formation. | Moderate |

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative data on reaction rates and can help to substantiate a proposed mechanism. For imine formation reactions, the rate is often monitored by spectroscopic methods (e.g., UV-vis or NMR) by following the disappearance of reactants or the appearance of the product over time. researchgate.netrsc.org

The formation of isoindol-1-imines from 2-cyanobenzaldehyde and an amine is typically acid-catalyzed. The rate of reaction shows a dependence on the pH of the medium. At very low pH, the amine nucleophile is fully protonated and non-nucleophilic, leading to a slow reaction. At high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal. Consequently, a rate maximum is often observed at a weakly acidic pH. researchgate.net

A general rate law for the acid-catalyzed formation can be expressed as: Rate = k[Aldehyde][Amine][H+]

This rate law is consistent with a mechanism where the rate-determining step is the acid-catalyzed dehydration of the hemiaminal intermediate. Kinetic studies can also reveal the influence of substituents on the reactants. For this compound, the methoxy (B1213986) group on the aniline (B41778) ring is electron-donating, which increases the nucleophilicity of the amine and may accelerate the initial addition step.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity in Isoindolimine Reactions

While this compound itself is achiral, reactions at the C=N bond can create a new stereocenter at the C1 position, leading to stereochemical considerations. For instance, the reduction of the imine to the corresponding amine or the addition of a nucleophile can result in a chiral product.

The control of stereochemistry in such reactions is a significant area of research. Enantioselective outcomes can be achieved by using chiral reagents, catalysts, or auxiliaries. researchgate.net

Enantioselective Reduction: The reduction of the C=N bond using a chiral reducing agent or a catalyst (e.g., an organocatalyst or a transition metal complex with a chiral ligand) can produce one enantiomer of the resulting amine in excess. Imine reductases (IREDs) are enzymes that can catalyze these reductions with very high enantioselectivity. nih.gov

Diastereoselective Additions: If the isoindol-1-imine substrate or the attacking nucleophile already contains a stereocenter, the addition reaction can lead to the formation of diastereomers. The inherent steric and electronic properties of the reactants can favor the formation of one diastereomer over the other. For example, the 1,3-dipolar cycloaddition of azomethine ylides derived from related systems can proceed with excellent diastereoselectivity. nih.gov

The stereochemical outcome is often dictated by the transition state geometry, where the reactants orient themselves to minimize steric hindrance and maximize favorable electronic interactions.

| Reaction Type | Stereochemical Outcome | Method of Control |

| Reduction of C=N bond | Enantiomeric excess (e.e.) of amine | Chiral catalysts, enzymes (IREDs) |

| Nucleophilic Addition | Diastereomeric excess (d.e.) | Substrate control, chiral auxiliaries |

| Cycloaddition | Diastereoselectivity/Enantioselectivity | Chiral Lewis acids, organocatalysts |

Role of Catalysts and Reagents in Modulating Reaction Mechanisms

Catalysts and reagents play a pivotal role in modulating the mechanism of isoindol-1-imine formation and subsequent reactions.

In the formation reaction, acid catalysts (both Brønsted and Lewis acids) are commonly employed. redalyc.org They function by protonating the carbonyl oxygen of the aldehyde, which significantly increases its electrophilicity and accelerates the initial nucleophilic attack by the amine. The acid also facilitates the rate-determining dehydration step by protonating the hydroxyl group of the hemiaminal intermediate, making it a better leaving group. masterorganicchemistry.com

Dehydrating agents , such as molecular sieves or magnesium sulfate, are often added to remove the water formed during the reaction. According to Le Châtelier's principle, this shifts the equilibrium towards the product side, increasing the yield of the isoindol-1-imine.

In subsequent reactions of the isoindol-1-imine, catalysts are crucial for controlling reactivity and selectivity. For instance, in enantioselective additions, chiral phosphoric acids can act as Brønsted acid catalysts, activating the imine towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile to one face of the imine, leading to high enantioselectivity. researchgate.net Similarly, transition metal catalysts are essential in a variety of transformations, including reductions and cross-coupling reactions.

Spectroscopic Probing of Reaction Intermediates

Direct observation of reaction intermediates is a powerful method for validating a proposed reaction mechanism. However, intermediates such as the hemiaminal in imine formation are often highly reactive and present in low concentrations, making their detection challenging. beilstein-journals.org

Advanced spectroscopic techniques can be employed to probe these transient species:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes slow down the reaction rates sufficiently to allow for the observation of signals corresponding to intermediates. For example, conducting the reaction inside an NMR tube at a reduced temperature might reveal distinct peaks for the hemiaminal protons.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the reaction progress by tracking the disappearance of the C=O stretch of the aldehyde and the appearance of the C=N stretch of the imine product. The transient appearance of an O-H stretch could indicate the presence of the hemiaminal.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect intermediates by sampling the reaction mixture directly. The molecular ions corresponding to the hemiaminal or other proposed intermediates might be observable.

UV-Visible Spectroscopy: If the reactants, intermediates, and products have distinct chromophores, UV-vis spectroscopy can be used for kinetic analysis and, in some cases, for detecting the buildup and decay of an intermediate species. rsc.orgosti.gov

These spectroscopic methods, often combined with computational modeling, provide a comprehensive picture of the reaction pathway, confirming the identity of intermediates and helping to elucidate the detailed mechanism of reactions involving the this compound system. osti.gov

Based on the information available, no specific isotopic labeling studies for the mechanistic validation of reactions involving "this compound" have been found.

Therefore, the requested article section focusing on this highly specific topic cannot be generated with the required level of detail, scientific accuracy, and data presentation. General principles of isotopic labeling are used to elucidate reaction mechanisms in organic chemistry, but their direct application to this particular compound is not documented in the available resources.

Advanced Applications in Materials Science Research

Design and Synthesis of Isoindolimine-Based Functional Materials

The synthesis of functional materials based on the isoindol-1-imine scaffold is predicated on versatile chemical strategies that allow for the introduction of various functional groups. The general synthesis for N-substituted isoindol-1-imines often involves a multi-component, one-pot reaction, which is efficient and allows for a diverse range of products. researchgate.netumich.edu For 2-(3-methoxyphenyl)-3H-isoindol-1-imine specifically, a common synthetic route would involve the condensation of 2-cyanobenzaldehyde (B126161) with 3-methoxyaniline. This method provides a direct pathway to construct the core heterocyclic system with the desired N-aryl substituent. umich.edu The presence of the 3-methoxyphenyl (B12655295) group offers a site for further functionalization, enabling the tuning of the molecule's electronic and physical properties for specific material applications.

Organic Semiconductors and Optoelectronic Materials

The isoindole skeleton, being an isomer of indole (B1671886), is a highly conjugated aromatic heterocycle, making it a promising building block for organic electronic materials. researchgate.netthieme-connect.com Related structures, such as isoindigo, have been extensively developed as electron-deficient units in high-performance organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). sci-hub.stresearchgate.net

The this compound molecule possesses an extended π-conjugated system encompassing both the isoindole core and the methoxyphenyl ring. This conjugation is essential for charge transport. The nitrogen atoms in the structure can influence the material's electron affinity and ionization potential, making it a candidate for either n-type (electron-transporting) or p-type (hole-transporting) semiconductor behavior. The methoxy (B1213986) group (-OCH₃) on the phenyl ring acts as an electron-donating group, which would typically raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially enhancing p-type characteristics. Theoretical calculations and experimental validation on this specific compound would be necessary to fully determine its semiconductor properties.

Table 1: Representative Electronic Properties of Related Organic Semiconductors This table presents typical data for isoindigo-based and imine-containing organic semiconductors to illustrate potential properties, as specific experimental data for this compound is not available.

| Compound Class | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Charge Carrier Mobility (cm²/V·s) |

|---|---|---|---|---|

| Isoindigo-Thiophene Polymer | -5.4 to -5.6 | -3.7 to -3.9 | ~1.7 | 10⁻² to 10⁻¹ (p-type) |

| Di-imine Naphthalene Derivative | -6.0 to -6.2 | -3.9 to -4.1 | ~2.1 | 10⁻³ to 10⁻² (n-type) |

| Aryl-Substituted Isoindole Dye | -5.7 | -3.5 | ~2.2 | Not Reported |

Fluorescent Dyes and Probes (Research Focus on Material Properties)

Isoindole derivatives are well-known for their fluorescent properties, which makes them suitable for applications such as organic light-emitting devices (OLEDs). organic-chemistry.org The fluorescence arises from the relaxation of electrons from an excited state, and its characteristics are highly dependent on the molecular structure. The extended π-conjugation of the this compound core is a fundamental requirement for fluorescence.

The N-aryl substituent plays a crucial role in modulating the photophysical properties. The electron-donating methoxy group on the phenyl ring can influence the intramolecular charge transfer (ICT) character of the molecule's excited state. This can lead to changes in the emission wavelength (color), quantum yield (brightness), and Stokes shift. Specifically, the methoxy group may cause a bathochromic (red) shift in the emission spectrum compared to an unsubstituted N-phenyl isoindol-1-imine. The material's fluorescence may also be sensitive to its environment, such as solvent polarity, which could be exploited in the design of fluorescent probes for sensing applications.

Table 2: Representative Photophysical Properties of Related N-Aryl Heterocyclic Dyes This table shows typical data for fluorescent compounds with structural similarities to illustrate potential properties, as specific experimental data for this compound is not available.

| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent |

|---|---|---|---|---|

| N-Aryl Isoquinoline (B145761) Derivative | 350 | 450 | 0.65 | Toluene |

| N-Aryl Indole Derivative | 330 | 410 | 0.80 | Cyclohexane |

| Fused Isoindole Imidazole | ~390 | ~520 | up to 0.93 | Dichloromethane |

Catalysis Research Utilizing Isoindol-1-imine Ligands and Complexes

Imine-containing molecules are a cornerstone of coordination chemistry, serving as versatile ligands for a wide range of metal catalysts. alfachemic.com The nitrogen atom of the imine group possesses a lone pair of electrons that can readily coordinate to a metal center. alfachemic.com The this compound molecule features two potential coordination sites: the exocyclic imine nitrogen and the endocyclic isoindole nitrogen. This allows it to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. Such chelation enhances the stability of the resulting metal complex, which is often a desirable feature in catalysis. nih.gov

Heterogeneous and Homogeneous Catalysis

Homogeneous Catalysis: When a metal complex of this compound is soluble in the reaction solvent along with the substrates, it can function as a homogeneous catalyst. researchgate.nettaylorfrancis.com This approach offers high activity and selectivity because the catalytic sites are well-defined and uniformly accessible. nih.gov Transition metal complexes (e.g., based on palladium, rhodium, or osmium) featuring imine ligands are widely used in reactions like hydrogenation, hydroformylation, and carbon-carbon cross-coupling. alfachemic.comresearchgate.netmdpi.com

Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling associated with homogeneous systems, the isoindol-1-imine complex can be immobilized on a solid support. nih.gov This process, known as heterogenization, can be achieved by covalently grafting the ligand to a polymer resin or silica surface, or by encapsulating the complex within the pores of a material like a metal-organic framework (MOF). researchgate.netresearchgate.net The resulting heterogeneous catalyst can be easily filtered from the reaction mixture, improving the sustainability and cost-effectiveness of the process. nih.gov

Investigation of Catalytic Cycles and Active Sites

The active site in a catalyst based on an isoindol-1-imine complex is the metal center, whose reactivity is modulated by the ligand. The ligand influences the steric and electronic environment of the metal, thereby controlling its activity and selectivity. In a typical palladium-catalyzed cross-coupling reaction, the ligand plays a critical role in stabilizing the different oxidation states of the palladium (typically Pd(0) and Pd(II)) throughout the catalytic cycle. researchgate.netlibretexts.org

A generalized catalytic cycle, for example a Suzuki coupling, would involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst, stabilized by the isoindol-1-imine ligand, reacts with an aryl halide (R-X), oxidizing to a Pd(II) species.

Transmetalation: An organoboron compound (R'-B(OR)₂) transfers its organic group (R') to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the new C-C bond (R-R'). This step regenerates the Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgyoutube.com

The bidentate nature of the isoindol-1-imine ligand would help prevent catalyst decomposition and facilitate the key steps of the cycle.

Advanced Energy-Related Materials Research

Nitrogen-rich conjugated organic molecules are of significant interest for energy-related applications, particularly in the field of organic photovoltaics (OPVs) or organic solar cells. wikipedia.orgmdpi.com These materials can function as either electron donors or acceptors in the bulk heterojunction active layer of a solar cell, where light absorption leads to the generation of charge carriers. nih.gov

Materials for Photovoltaic Applications

An extensive search of scientific databases did not yield any studies on the application of this compound in photovoltaic devices. Research into organic solar cells has explored various imine derivatives, but none of the available literature specifically investigates the photovoltaic properties, such as power conversion efficiency or quantum efficiency, of this particular isoindolimine. researchgate.net

Exploration in Nanomaterials and Self-Assembled Systems

There is no published research on the use of this compound in the development of nanomaterials or its behavior in self-assembled systems. The principles of molecular self-assembly are widely studied for creating structured nanomaterials, but the specific intermolecular interactions and assembly motifs for this compound have not been reported. nih.govorganic-chemistry.orgresearchgate.net

Theoretical Materials Design and Engineering for Isoindolimine Scaffolds

No theoretical or computational studies focused on designing or engineering the this compound scaffold for specific material properties were found. While computational analysis is a common tool for predicting the electronic and structural properties of novel materials, this specific molecule does not appear to have been the subject of such a study. nih.govresearchgate.net General studies on isoindole derivatives note their potential in organic electronics, but these are not specific design and engineering papers for the requested compound. nih.govorganic-chemistry.org

Investigations in Non Clinical Pharmaceutical Research and Chemical Biology

Synthetic Chemistry for Non-Clinical Drug Candidate Development

The generation of novel molecular entities for biological evaluation is foundational to drug discovery. For compounds like 2-(3-methoxyphenyl)-3H-isoindol-1-imine, synthetic chemistry provides the tools to create not only the target molecule but also diverse libraries of related structures to explore structure-activity relationships (SAR).

The synthesis of libraries of isoindolimine derivatives is essential for high-throughput screening and the identification of lead compounds. Various synthetic strategies are employed to generate a diverse set of molecules around the core isoindolimine structure. One common approach is the [3+2] cycloaddition reaction, where cycloimmonium ylides, acting as 1,3-dipoles, react with dipolarophiles like fumaronitrile (B1194792) to build fused pyrrole (B145914) ring systems onto an isoquinoline (B145761) or quinoline (B57606) scaffold. mdpi.com This method allows for the creation of structurally complex and diverse molecules from relatively simple starting materials. mdpi.com

Another strategy involves the cyclization of 2-(1-hydroxyalkyl)benzothioamides. These precursors, which can be generated from the reaction of N-alkyl-2,N-dilithiobenzothioamides with aldehydes, undergo cyclization when treated with methanesulfonyl chloride in the presence of triethylamine (B128534) to yield 3,N-disubstituted imines. semanticscholar.orgresearchgate.net This method provides a pathway to derivatives with various substituents at the 3- and N-positions, crucial for exploring the chemical space around the core scaffold. semanticscholar.orgresearchgate.net Furthermore, one-pot, multi-component reactions are highly valued for library synthesis due to their efficiency. For example, heating a mixture of components like 2-formylbenzoic acid, primary amines, and a phosphite (B83602) source can yield isoindolin-1-one (B1195906) derivatives in good yields, demonstrating an efficient method for generating a library of related compounds for screening. nih.gov

Once a promising compound is identified from a library, developing a scalable synthetic route to produce gram-level quantities for further non-clinical research becomes critical. The primary goals of a scalable route are efficiency, cost-effectiveness, and robustness. researchgate.netdur.ac.uk This often involves moving away from multi-step, purification-heavy library methods towards more streamlined processes. dur.ac.uk

In Vitro Biological Activity Studies (Non-Clinical Focus)

Following successful synthesis, the biological activity of this compound and its analogues is investigated through a battery of in vitro assays. These non-clinical studies are designed to identify and characterize the compound's interactions with specific biological targets and its effects on cellular systems.

Enzyme inhibition is a common mechanism of action for many drugs. Isoindoline-based structures have been investigated for their potential to inhibit various enzymes, including urease and indoleamine 2,3-dioxygenase (IDO).

Urease Inhibition: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. nih.govnih.gov Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria. nih.gov A series of 2,3-disubstituted isoindolin-1-one derivatives were synthesized and evaluated for their inhibitory activity against Jack bean urease. nih.gov Several of these compounds demonstrated potent inhibition, with some being significantly more active than the standard inhibitors hydroxyurea (B1673989) and thiourea. nih.gov The findings suggest that the isoindolinone scaffold is a promising template for the design of novel urease inhibitors. nih.gov

Table 1: Urease Inhibitory Activity of Selected Isoindolin-1-one Derivatives

| Compound | R (Position 2) | R' (Position 3) | IC₅₀ (µM) |

|---|---|---|---|

| 5c | 4-Chlorophenyl | (CH₂)₂-N-morpholine | 10.07 ± 0.28 |

| 5d | 4-Chlorophenyl | (CH₂)₂-N-piperidine | 10.15 ± 0.11 |

| 5a | 4-Chlorophenyl | (CH₂)₂-N(Et)₂ | 11.20 ± 0.15 |

| 5b | 4-Chlorophenyl | (CH₂)₂-N(Me)₂ | 12.01 ± 0.09 |

| Thiourea (Std.) | - | - | 22.01 ± 0.10 |

| Hydroxyurea (Std.) | - | - | 100.00 ± 0.02 |

Data sourced from a study on 2,3-disubstituted isoindolin-1-ones. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and is implicated in tumor immune escape, making it an attractive target for cancer immunotherapy. rsc.orgfrontiersin.org Various chemical scaffolds have been explored as IDO1 inhibitors. rsc.org While specific data for isoindolimines is limited, related natural compounds containing quinone and alkaloid structures have shown potent IDO1 inhibitory activity. frontiersin.org For instance, the natural quinone shikonin (B1681659) A and the aminophenoxazinone cinnabarinic acid inhibit IDO1 with IC₅₀ values of 0.98 µM and 0.46 µM, respectively. frontiersin.org The structural similarities between these inhibitors and the broader indole (B1671886)/isoindole class suggest that derivatives like this compound could be worthy candidates for IDO1 inhibition screening. rsc.org

The rise of antimicrobial resistance necessitates the search for new classes of antibacterial and antifungal agents. nih.gov Compounds featuring the isoindole moiety have been synthesized and evaluated for their efficacy as antimicrobial agents. researchgate.net Libraries of isoindole-1,3-dione derivatives and indole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. nih.govresearchgate.net

For example, studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com The introduction of substituents, such as a bromine atom, was found to significantly enhance antimicrobial potency. mdpi.com This highlights the potential of the broader indole and isoindole chemical class in developing new antimicrobial leads. researchgate.netmdpi.com

Table 2: Antimicrobial Activity (MIC, µg/mL) of Selected Indole Derivatives

| Compound | S. aureus | MRSA | M. smegmatis | C. albicans |

|---|---|---|---|---|

| 3ao (Br at benzimidazole) | 0.98 | 3.9 | >125 | 15.6 |

| 3aq (Br at benzimidazole) | 0.98 | 3.9 | 125 | 7.8 |

| 3i | 15.6 | 31.25 | 7.8 | >125 |

| 3ag | 62.5 | 125 | 3.9 | >125 |

| Ciprofloxacin (Std.) | 0.24 | 0.49 | 0.24 | - |

| Fluconazole (Std.) | - | - | - | 0.49 |

MIC (Minimum Inhibitory Concentration) values for selected 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. mdpi.com

Beyond enzyme inhibition, isoindolimine-related compounds are evaluated for their ability to bind to cellular receptors and modulate signaling pathways. Such interactions can have profound effects on cell behavior and are central to the mechanism of many drugs. Indole derivatives have been identified that can selectively interfere with specific signaling pathways. nih.gov

A notable example involves indole derivatives structurally related to anti-inflammatory drugs that act on the G protein-coupled receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). nih.gov In non-clinical cell-based assays, certain indole compounds were found to inhibit prostaglandin (B15479496) D2-mediated arrestin translocation, a key step in a G protein-independent signaling pathway, without affecting the G protein-dependent pathway. nih.gov These compounds were shown to bind to the receptor in a manner distinct from classic antagonists, suggesting a novel mechanism of action. nih.gov Such studies, which employ whole-cell binding assays and functional assays measuring downstream signaling events, are crucial for elucidating the precise molecular pharmacology of a compound and its potential therapeutic application. nih.govnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses in Non-Clinical Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for optimizing lead compounds and predicting the biological activity of new molecules. For the isoindolinone and related isoindole scaffolds, these analyses have helped elucidate the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects.

The biological activity of isoindolinone derivatives is significantly influenced by the nature and position of substituents on both the core isoindolinone structure and the N-phenyl ring. For instance, in a series of spiropyrroloquinoline isoindolinone derivatives evaluated for antitumor activity, the presence of a 3-ethyl-1H-indole moiety was found to be highly effective against breast cancer cell lines. nih.gov A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on these compounds confirmed the importance of steric and electrostatic fields for their cytotoxic effects. nih.gov

Similarly, for a series of isoindoline-1-one-based PI3Kγ inhibitors, integrated computational modeling, including 3D-QSAR, was used to understand the structural basis for their inhibitory efficacy. nih.gov Such studies often reveal that specific substitutions can enhance potency and selectivity. For example, in a study of N-substituted phenyldihydropyrazolones, SAR analysis provided insights into the structural requirements for activity against Trypanosoma cruzi amastigotes. frontiersin.org

Non-Clinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Non-clinical pharmacokinetic studies are essential to characterize how a potential drug is absorbed, distributed, metabolized, and excreted by an organism. These ADME properties are critical for the successful development of a new chemical entity.

In vitro metabolic stability assays are routinely used in early drug discovery to estimate the hepatic clearance of a compound. nih.govresearchgate.net These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time. wuxiapptec.com For the isoindolinone scaffold, metabolic stability can be a key challenge.

A study on tryptophanol-derived isoindolinones investigated their metabolic profile using human liver microsomes. nih.gov This research identified that the primary sites for Phase I oxidative metabolism, promoted by cytochrome P450 (CYP) enzymes, were the C2 and C3 positions of the indole moiety. nih.gov The major metabolic transformations observed were hydroxylation and subsequent glucuronidation (a Phase II conjugation reaction). nih.gov Understanding these metabolic liabilities is crucial, as rapid metabolism can lead to low bioavailability and short duration of action.

To improve metabolic stability, researchers often employ strategies like blocking the identified metabolic "hotspots." In the case of the tryptophanol-derived isoindolinones, substituting the indole C2-position with a bromine atom led to a "metabolic switch," minimizing the impact of Phase I oxidation and improving the compound's stability. nih.gov This suggests that for this compound, potential sites of metabolism could include the methoxy (B1213986) group (O-demethylation) and aromatic hydroxylation on either phenyl ring. Identifying these metabolites is typically achieved using techniques like liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS/MS). nih.gov

In vivo pharmacokinetic studies in animal models such as rats and mice provide crucial data on a compound's behavior in a whole organism. researchgate.net These studies determine key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2). mdpi.commdpi.com

While specific in vivo PK data for this compound is not available, studies on other heterocyclic compounds provide a framework for what to expect. For example, a pharmacokinetic study of the indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide was conducted in rats to assess its properties. nih.gov In another study, the pharmacokinetic profile of Panaxynol in mice was evaluated after both intravenous (IV) and oral (PO) administration. nih.gov Following a 5 mg/kg IV dose, the compound's half-life was 1.5 hours. After a 20 mg/kg oral dose, it exhibited a longer half-life of 5.9 hours and a moderate oral bioavailability of 50.4%. nih.gov

Such studies are fundamental for understanding a compound's potential for systemic exposure and for designing appropriate dosing regimens for further efficacy and toxicology studies. Poor pharmacokinetic properties, such as low bioavailability or rapid clearance, are common reasons for the failure of drug candidates in development. mdpi.com

Non-Clinical Toxicology and Safety Pharmacology Studies

Toxicology and safety pharmacology studies are designed to identify potential adverse effects of a drug candidate before it is administered to humans. creative-bioarray.com These studies range from in vitro assays on cells to in vivo studies in animal models.

In vitro cytotoxicity assays are a primary screening tool to assess the potential of a compound to cause cell death. These assays are often performed on a panel of human cancer cell lines and sometimes on non-cancerous cell lines to determine selectivity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used colorimetric method for this purpose. iyte.edu.tr

Numerous studies have reported the cytotoxic properties of isoindolinone and isoindole-1,3-dione derivatives. For example, a series of novel 3-methyleneisoindolinones were evaluated for their cytotoxic potential on CAL27 tongue squamous carcinoma cells. acs.org Several of these compounds exhibited significant toxicity, with one methoxy-substituted derivative showing 72.1% cytotoxicity at a 100 µM concentration and an IC50 value of 31.24 µM. acs.org In another study, N-benzyl isoindole-1,3-dione derivatives were tested against A549 lung adenocarcinoma cells, and their IC50 values were determined. acs.org The cytotoxic activity of isoindole derivatives is often dependent on the substituents, with some analogues showing potent activity in the low micromolar range against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and SK-MEL-28 (melanoma). nih.govnih.gov

Table 1: Representative In Vitro Cytotoxicity of Various Isoindolinone/Isoindole Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3-Methyleneisoindolinone (methoxy-substituted) | CAL27 | Tongue Squamous Carcinoma | 31.24 | acs.org |

| Spiropyrroloquinoline isoindolinone (indole-substituted) | SK-BR-3 | Breast Cancer | 0.080 - 11.91 | nih.gov |

| Indolo–pyrazole with thiazolidinone | SK-MEL-28 | Melanoma | 3.46 | nih.gov |

| Indolin-2-one derivative (chlorine-substituted) | HepG2 | Hepatocellular Carcinoma | 2.53 | nih.gov |

| N-benzyl isoindole-1,3-dione | A549 | Lung Adenocarcinoma | Varies by compound | acs.org |

Early-stage in vivo toxicology studies in animals are conducted to evaluate the safety profile of a compound in a living organism. creative-bioarray.com These studies can range from acute toxicity tests, where a single high dose is administered, to sub-acute or sub-chronic studies involving repeated dosing over a longer period. pacificbiolabs.com

For example, an acute toxicity study was performed on N-benzylisoindole derivatives in mice. nih.gov Animals were administered a single intravenous dose, and then observed for 14 days for any signs of toxicity, changes in body weight, or mortality. nih.gov Sub-acute studies might involve daily administration for 28 days, with monitoring of hematological and biochemical parameters, as well as histopathological examination of major organs upon completion of the study. nih.govnih.gov In a study of formononetin (B1673546) in mice, the acute toxicity was assessed at doses up to 300 mg/kg, and the lethal dose 50% (LD50) was determined. nih.gov Such studies are critical for establishing a preliminary safety margin and identifying any potential target organs for toxicity. creative-bioarray.com The results from these preclinical toxicology studies are essential for deciding whether a compound is safe enough to proceed to clinical trials in humans. pacificbiolabs.com

Isoindol-1-imine Scaffolds as Tools in Chemical Biology Research

In the landscape of non-clinical pharmaceutical research and chemical biology, the exploration of novel molecular scaffolds is paramount for the development of new scientific tools and potential therapeutic agents. The isoindol-1-imine core, a nitrogen-containing heterocyclic structure, has emerged as a versatile scaffold for the design of chemical probes and modulators of biological processes. While detailed research on the specific compound This compound is not extensively documented in publicly available literature, the broader class of isoindol-1-imine derivatives has demonstrated significant potential as tools in chemical biology. These compounds serve as valuable instruments for dissecting complex biological pathways and validating novel drug targets.

The utility of isoindol-1-imine scaffolds in chemical biology stems from their ability to be chemically modified to interact with a variety of biological targets with high affinity and selectivity. Researchers have synthesized libraries of these derivatives to probe the structure-activity relationships that govern their biological effects.

One of the key applications of isoindol-1-imine derivatives is in the field of enzyme inhibition. For instance, certain isoindoline (B1297411) derivatives have been identified as potent and selective inhibitors of the prolyl dipeptidase DPP8. The ability to selectively inhibit a specific enzyme allows researchers to study its physiological and pathological roles, making such compounds invaluable as chemical tools.

Furthermore, isoindol-1-imine scaffolds have been explored as antagonists for cell surface receptors. A patent has disclosed a series of 2,3-dihydro-1H-isoindol-1-imine derivatives that act as thrombin PAR-1 receptor antagonists. By blocking the action of these receptors, these compounds can be used to investigate the signaling pathways they mediate and their involvement in various diseases.

The isoindol-1-imine core has also been incorporated into molecules used in structural biology and fragment-based drug discovery. The crystal structures of proteins such as IpgC and Endothiapepsin have been solved in complex with isoindol-1-imine-containing fragments. pdbj.orgpdbj.org This information is crucial for understanding the molecular basis of protein-ligand interactions and for the rational design of more potent and selective inhibitors.

The diverse biological activities investigated for the isoindol-1-imine scaffold are summarized in the table below, highlighting its role as a versatile tool in chemical biology research.

| Biological Target/Activity | Investigated Application | Reference |

| Anticancer | Potential therapeutic agents | ontosight.ai |

| Antibacterial | Potential antimicrobial agents | ontosight.ai |

| Antifungal | Potential antimicrobial agents | ontosight.ai |

| Thrombin PAR-1 Receptor | Antagonists for studying receptor signaling | |

| Prolyl Dipeptidase DPP8 | Selective inhibitors for target validation | |

| Cannabinoid Receptors | Modulators for studying the endocannabinoid system | google.com |

| IpgC | Structural biology and fragment-based discovery | pdbj.org |

| Endothiapepsin | Structural biology and fragment-based discovery | pdbj.org |

It is important to note that the specific biological activities and targets can vary significantly with the substitution pattern on the isoindol-1-imine core. The methoxyphenyl group in This compound suggests that this particular compound may have been designed to probe interactions with targets that have a corresponding hydrophobic pocket, but without specific research data, its precise utility as a chemical biology tool remains to be elucidated.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Isoindolimine Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. acgpubs.orgmit.edu For the isoindolimine class of compounds, these computational tools offer powerful capabilities to accelerate research and development.

Predictive Modeling: Machine learning algorithms can be trained on existing chemical databases to predict a wide range of properties for novel molecules like 2-(3-methoxyphenyl)-3H-isoindol-1-imine. This includes forecasting physicochemical characteristics, potential biological activity, and toxicity profiles, thereby guiding experimental efforts and prioritizing research directions. semanticscholar.org Supervised learning models, for instance, can predict reaction yields and help optimize reaction conditions before a single experiment is conducted in the lab. ucla.edu

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways to target molecules. acs.org For a compound like this compound, CASP could identify more atom-economical or cost-effective routes than those conceived through traditional chemical intuition. These platforms analyze vast reaction databases to suggest transformations that are both plausible and efficient. mit.edu

De Novo Design: Generative AI models can design new isoindolimine derivatives with desired properties. By defining specific target characteristics, such as a particular fluorescence spectrum or binding affinity for a biological target, these models can generate novel molecular structures for synthesis and testing, expanding the chemical space around the core isoindolimine scaffold.

Table 1: Potential Applications of AI/ML in Isoindolimine Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Reaction Outcome Prediction | Uses algorithms like random forests or neural networks to predict the success or yield of a chemical reaction based on reactants, reagents, and conditions. semanticscholar.org | Optimization of synthesis, reducing the need for extensive experimental screening. |

| Retrosynthesis Planning | AI models suggest step-by-step synthetic pathways for a target molecule by working backward from the product. acs.org | Discovery of novel, more efficient, or sustainable synthetic routes. |

| Property Prediction | Predicts physicochemical properties (e.g., solubility, logP), photophysical characteristics (e.g., emission wavelength), and bioactivity. | Prioritization of the compound for specific applications in materials science or medicinal chemistry. |

| Generative Molecular Design | Creates new molecules with optimized properties based on a learned chemical space. | Design of new isoindolimine derivatives with enhanced fluorescence or specific biological targets. |

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

Modern synthetic chemistry is increasingly focused on developing environmentally benign and efficient reactions. The synthesis of the isoindolimine scaffold, including this compound, stands to benefit significantly from these advancements.

Green Chemistry Principles: Future synthetic strategies will likely prioritize the use of green solvents (like water or bio-derived solvents), reduce energy consumption through milder reaction conditions, and improve atom economy. rsc.orgsjp.ac.lk For instance, developing catalyst-free, one-pot multicomponent reactions for isoindolimine synthesis would represent a significant step towards sustainability. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. nih.govresearchgate.netdocumentsdelivered.com Research into identifying or engineering enzymes (such as imine reductases or transaminases) that can facilitate key steps in the synthesis of N-heterocycles could lead to highly efficient and enantioselective routes to chiral isoindolimine derivatives. researchgate.netmdpi.com This approach operates under mild conditions and minimizes hazardous waste. nih.gov

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electrochemical methods are emerging as powerful tools in organic synthesis. These techniques can enable unique bond formations under exceptionally mild conditions, often using ambient temperature and pressure. Applying these methods to the cyclization and functionalization steps required for synthesizing this compound could provide access to novel reaction pathways that are difficult to achieve with conventional thermal methods.

Table 2: Comparison of Synthetic Approaches for Heterocyclic Scaffolds

| Method | Traditional Approach | Sustainable/Novel Approach | Advantages of Sustainable Approach |

|---|---|---|---|

| Catalysis | Heavy metal catalysts (e.g., Palladium, Rhodium). | Biocatalysts (enzymes), organocatalysts, earth-abundant metal catalysts. | Lower toxicity, milder conditions, high selectivity, biodegradability. nih.gov |

| Solvents | Volatile organic compounds (VOCs) like Dichloromethane, Toluene. | Water, ethanol (B145695), ionic liquids, deep eutectic solvents. sjp.ac.lk | Reduced environmental impact, improved safety, potential for recycling. |

| Energy Input | High-temperature reflux. | Photons (photocatalysis), electricity (electrosynthesis), microwave irradiation. | Lower energy consumption, faster reaction times, unique reactivity. |

| Reaction Design | Multi-step synthesis with isolation of intermediates. | One-pot, tandem, or cascade reactions. | Increased efficiency, reduced waste, less purification required. nih.gov |

Expansion into New Application Domains in Materials Science and Chemical Biology

The inherent structural features of the isoindolimine core, particularly its conjugated π-system, make it an attractive scaffold for functional molecules. The 3-methoxyphenyl (B12655295) substituent in this compound can further modulate these properties.

Materials Science: Isoindole derivatives have been investigated for their applications in materials science, particularly in the field of organic electronics. nih.gov Phthalocyanines, which are tetramers of isoindole, are well-known dyes and pigments. The fluorescence properties of isoindoles suggest their potential use as emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov Future research could focus on tuning the photophysical properties of this compound by further functionalization to achieve specific emission colors and high quantum yields for display and lighting technologies. nih.govnih.gov

Chemical Biology: The fluorescence of isoindole-containing scaffolds makes them promising candidates for the development of molecular probes and sensors. nih.govresearchgate.net These probes can be designed to detect specific ions, molecules, or changes in the cellular microenvironment (e.g., pH). mdpi.com The this compound core could be functionalized with specific recognition moieties to create targeted fluorescent probes for bioimaging applications, allowing for the visualization of biological processes within living cells. nih.govmdpi.com

Table 3: Potential Applications of Isoindolimine Derivatives

| Domain | Application | Key Molecular Requirements |

|---|---|---|

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission wavelength, good thermal and photochemical stability. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, suitable HOMO/LUMO energy levels, good charge transport properties. | |

| Chemical Biology | Fluorescent Bioimaging Probes | High fluorescence brightness, photostability, specific targeting moiety, low cytotoxicity. nih.gov |

| Molecular Sensors | Fluorescence response (on/off or ratiometric) to a specific analyte, high selectivity and sensitivity. |

| Medicinal Chemistry | Kinase Inhibitors | Specific binding motifs to interact with the ATP-binding site of kinases. |

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the structure, dynamics, and reactivity of this compound requires the application of advanced analytical and computational methods.

Studying Tautomerism: The 3H-isoindol-1-imine scaffold can potentially exist in equilibrium with its 1H-isoindole-1-amine tautomer. This dynamic process can be investigated using advanced NMR techniques, such as Dynamic NMR (DNMR) spectroscopy, which can provide kinetic and thermodynamic data on the rate of interconversion between tautomers.

Ultrafast Spectroscopy: To fully characterize the potential of isoindolimines in photophysical applications, it is crucial to understand their excited-state dynamics. Techniques like femtosecond transient absorption spectroscopy can track the fate of the molecule on extremely short timescales after light absorption. nih.govnih.govmdpi.comrsc.org This provides critical insights into processes like internal conversion and intersystem crossing, which govern fluorescence efficiency. nih.gov